2-Hydroxy-5-phenylnicotinonitrile

Description

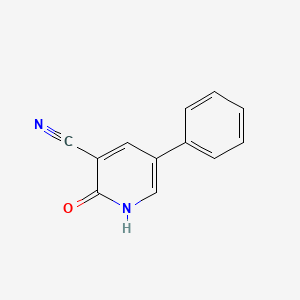

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-7-10-6-11(8-14-12(10)15)9-4-2-1-3-5-9/h1-6,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAIIRSMKNKVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304858 | |

| Record name | 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-93-5 | |

| Record name | NSC167775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-phenyl-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile (CAS Number: 35982-93-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related structural analogs to provide a broader context for its chemical and biological properties.

Chemical and Physical Properties

This compound, also known as 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile, is a solid organic compound. It belongs to the class of nicotinonitrile derivatives, which are characterized by a pyridine ring substituted with a cyano group. The presence of a hydroxyl group gives it the properties of a 2-pyridone, existing in a tautomeric equilibrium between the keto and enol forms.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (CAS: 35982-93-5) | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |

| CAS Number | 35982-93-5 | 35982-93-5 (analogue) | Not specified |

| Molecular Formula | C₁₂H₈N₂O[1][2] | C₁₈H₁₁ClN₂O | C₁₃H₁₀N₂O |

| Molecular Weight | 196.21 g/mol [1][2] | 318.75 g/mol | 210.23 g/mol |

| Appearance | Solid | White solid | Green-yellow solid |

| Melting Point | Data not available | 270 °C | 265-270 °C |

| Purity | >95% (commercially available)[2] | - | - |

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data for this compound |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a broad singlet for the N-H proton of the pyridone ring. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings, the nitrile carbon (around 115-120 ppm), and the carbonyl carbon of the pyridone (around 160-170 ppm). |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C≡N stretching (around 2220 cm⁻¹), and C=O stretching (around 1650 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis

The synthesis of this compound is expected to follow established methods for the preparation of 2-pyridone derivatives. A common and efficient route is the multicomponent reaction involving a chalcone intermediate.

Experimental Protocol: General Synthesis of 2-Oxo-diaryl-dihydropyridine-3-carbonitriles

A widely used method involves the reaction of an appropriately substituted chalcone with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent like ethanol. A catalytic amount of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting chalcone precipitates and is collected by filtration.

Step 2: Pyridone Ring Formation The synthesized chalcone is then reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base such as piperidine or ammonium acetate in a refluxing solvent like ethanol. The cyclization reaction leads to the formation of the desired 2-pyridone derivative. The product is typically isolated by filtration after cooling the reaction mixture.

Figure 1: General synthesis pathway for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the 2-pyridone ring, the nitrile group, and the phenyl substituent.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can undergo alkylation or arylation reactions.

-

O-Alkylation/Arylation: The hydroxyl group of the pyridone tautomer can also be a site for alkylation or arylation, leading to 2-alkoxy or 2-aryloxynicotinonitrile derivatives.

-

Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

-

Electrophilic Substitution: The phenyl ring and the pyridine ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 2-Hydroxy-5-phenylnicotinonitrile

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 2-hydroxy-5-phenylnicotinonitrile, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Strategy and Precursors

The most prevalent and established route for the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of a chalcone intermediate, which subsequently undergoes a cyclization reaction with a nitrile-containing compound.

The primary precursors for this synthetic pathway are:

-

An appropriate substituted acetophenone: To form the core of the pyridine ring.

-

A substituted benzaldehyde: Which will constitute the phenyl group at the 5-position.

-

A nitrile-containing reagent: Typically malononitrile or cyanoacetamide, which provides the nitrile group and facilitates the cyclization to form the nicotinonitrile scaffold.

Experimental Protocols

The following sections detail the experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

The initial step involves the base-catalyzed condensation of an acetophenone and a benzaldehyde derivative to form the corresponding chalcone.

Reaction:

-

Reactants: A substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.

-

Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: Typically a polar protic solvent like ethanol.

General Protocol:

-

In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), during which a precipitate of the chalcone should form.

-

Once the reaction is complete, as monitored by thin-layer chromatography (TLC), pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product fully.

-

Collect the solid chalcone by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Step 2: Synthesis of this compound via Cyclization

The purified chalcone is then reacted with a nitrile source to form the final this compound product.

Reaction:

-

Reactants: The synthesized chalcone and malononitrile (or cyanoacetamide).

-

Catalyst: A base such as piperidine or sodium ethoxide.

-

Solvent: Ethanol or another suitable polar solvent.

General Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or morpholine.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of nicotinonitrile derivatives, highlighting the efficiency of various catalytic systems and reaction conditions.

| Precursors | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Chalcones, Malononitrile, Amines | Dimroth Rearrangement | Not Specified | Fair to Good | [1] |

| Malononitrile, Aldehydes, Acetyls, NH4OAc | Ultrasound, Aqueous media | 10-25 min | High | [1] |

| Chalcones, Malononitrile | Michael Addition, Quinine-Al(OiPr)3, Toluene, 0°C | 80 h | High | [2][3] |

| Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamides | Microwave, K2CO3, EtOH | Not Specified | 65-77 | [4] |

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. Buy 2-Hydroxy-4-phenyl-nicotinonitrile | 14045-37-5 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine–Al(OiPr)3 complex: a simple method for the synthesis of a chiral 4H-pyran derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research is available for 2-Hydroxy-5-phenylnicotinonitrile. This guide provides a comprehensive overview based on available data for the compound and structurally related nicotinonitrile and 2-pyridone derivatives to infer its potential characteristics and methodologies for its study.

Introduction

This compound, also known as 5-phenyl-2-pyridone-3-carbonitrile, is a heterocyclic compound belonging to the nicotinonitrile class. The pyridine ring is a fundamental scaffold in numerous natural products and synthetic drugs, with nicotinonitrile derivatives exhibiting a wide array of biological activities. While specific research on this compound is sparse, its structural motifs—a 2-pyridone ring, a nitrile group, and a phenyl substituent at the 5-position—suggest potential for significant pharmacological activity. This document aims to provide a detailed technical guide by summarizing known synthetic methodologies for related compounds, collating biological activity data from structural analogs, and proposing experimental protocols and potential mechanisms of action.

Physicochemical Properties (Inferred)

Based on its structure, the following physicochemical properties of this compound (CAS: 35982-93-5) can be inferred:

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Tautomerism | Exists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the pyridone form generally predominating. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Multicomponent Reaction

A plausible and efficient route for the synthesis of this compound is through a one-pot multicomponent reaction. This approach offers advantages in terms of operational simplicity and reduced reaction time.

Caption: Proposed multicomponent synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

-

Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (4-6 equivalents).

-

Solvent: Add ethanol as the solvent.

-

Reaction Conditions:

-

Conventional Heating: Reflux the mixture for 6-12 hours.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250 W) for 10-30 minutes.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and then water to remove any unreacted starting materials and ammonium acetate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Alternative Synthetic Route: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization approach to form the 2-pyridone ring. This method would involve the synthesis of a dinitrile precursor.

Caption: Alternative synthesis via Thorpe-Ziegler cyclization.

Biological Activities and Potential Applications (Inferred from Analogs)

Direct biological data for this compound is not currently published. However, the nicotinonitrile and 2-pyridone scaffolds are present in many biologically active molecules. The following table summarizes the activities of structurally related compounds, suggesting potential therapeutic areas for this compound.

| Compound Class | Biological Activity | Potential Application |

| Substituted Nicotinonitriles | Antimicrobial, Anti-inflammatory, Anticancer | Infectious diseases, Inflammatory disorders, Oncology |

| 5-Aryl-2-pyridones | Antimicrobial, Anticancer | Infectious diseases, Oncology |

| Phenyl-substituted Pyridines | Antibacterial, Antifungal | Infectious diseases |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nicotinonitrile and 2-pyridone derivatives. The presence of a phenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Class | Organism(s) | Activity Metric (e.g., MIC) | Reference |

| Phenyl-substituted azetidine-2-ones containing a pyridine ring | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Mild to moderate activity | [2] |

| 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines | B. subtilis, S. aureus, E. coli, K. pneumoniae, C. albicans | Good activity against Gram-positive bacteria | [3] |

| N-phenacyl-2-pyridones | B. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans | Good to excellent activity | [3] |

Anti-inflammatory Activity

Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Class | Mechanism of Action (if known) | In Vivo/In Vitro Model | Reference |

| 3-Cyano-2-pyridone derivatives | Selective COX-2 inhibition | Carrageenan-induced paw edema | [4] |

| 4,6-Diaryl-3-cyanopyridin-2-ones | COX-2 inhibition | Edema inhibition assay | [4] |

Anticancer Activity

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with anticancer activity. The mechanism of action often involves the inhibition of protein kinases or disruption of microtubule dynamics.

Table 3: Anticancer Activity of Related Compounds

| Compound/Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀/GI₅₀) | Reference |

| Pyrano[3,2-c]pyridones | HeLa, MCF-7 | GI₅₀ values in the low micromolar to nanomolar range | [5] |

| Fused Nicotinonitrile derivatives | MCF-7, HepG2 | Cytotoxic activity | [6] |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Various cancer cell lines | Antiproliferative effects | [7] |

Potential Signaling Pathways and Mechanism of Action (Hypothetical)

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the COX-2 pathway.

Many nicotinonitrile derivatives exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme, which is a key mediator in the production of pro-inflammatory prostaglandins.

Hypothetical Anticancer Signaling Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Given that some nicotinonitrile derivatives act as kinase inhibitors, it is plausible that this compound could interfere with growth factor receptor signaling pathways that are often dysregulated in cancer.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

In vitro screening to determine its antimicrobial, anti-inflammatory, and anticancer activities. This should include determining MIC values against a panel of microbes, IC₅₀ values against various cancer cell lines, and assays to measure the inhibition of inflammatory mediators.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize potency and selectivity.

Conclusion

This compound is a compound of significant interest due to its structural similarity to a range of biologically active nicotinonitriles and 2-pyridones. Although direct experimental data is lacking, this in-depth guide provides a framework for its synthesis and biological evaluation based on well-established chemistry and the known properties of its structural analogs. The proposed synthetic routes are robust, and the inferred biological activities suggest that this compound is a promising candidate for further investigation in the fields of infectious diseases, inflammation, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Unlocking the Biological Potential of 2-Pyridones: Synthesis, Antioxidant and Antimicrobial Activity of N-Phenacylated 5/6-Chloro-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile and its analogs, focusing on their synthesis, chemical properties, and significant potential as therapeutic agents, particularly in the realm of oncology. This document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways modulated by these compounds.

Chemical Profile

This compound

| IUPAC Name | 2-Hydroxy-5-phenylpyridine-3-carbonitrile |

| CAS Number | 35982-93-5[1] |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol |

| Chemical Structure | (A chemical structure image would be placed here in a full whitepaper) |

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be efficiently achieved through a one-pot multicomponent reaction, a method lauded for its high atom economy and procedural simplicity. A plausible synthetic route is adapted from established protocols for similar nicotinonitrile derivatives.

General One-Pot Synthesis Protocol

This protocol outlines the synthesis of 2-hydroxy-5-aryl-nicotinonitriles.

Reaction Scheme:

Aromatic Aldehyde + Malononitrile + Aryl Methyl Ketone --(Base, Solvent)--> 2-Hydroxy-5-aryl-nicotinonitrile

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding aryl methyl ketone (1 mmol) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, for example, piperidine or sodium ethoxide, to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then typically heated under reflux for a period ranging from 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-hydroxy-5-aryl-nicotinonitrile derivative.

Alternative Synthesis: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization method for synthesizing the 2-hydroxynicotinonitrile core structure from a dinitrile precursor. This method is particularly useful for forming cyclic ketones after acidic hydrolysis.[2][3][4][5][6]

Biological Activity and Therapeutic Potential

Derivatives of 2-hydroxynicotinonitrile have demonstrated significant potential as anticancer agents. Their mechanism of action primarily involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, and the induction of apoptosis.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of nicotinonitrile analogs against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected analogs.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 5g | MCF-7 (Breast) | ~1-3 | [7] |

| HCT-116 (Colon) | ~1-3 | [7] | |

| Analog 7i | MCF-7 (Breast) | ~1-3 | [7] |

| HCT-116 (Colon) | ~1-3 | [7] | |

| Analog 8 | MCF-7 (Breast) | ~1-3 | [7] |

| HCT-116 (Colon) | ~1-3 | [7] | |

| Analog 9 | MCF-7 (Breast) | ~1-3 | [7] |

| HCT-116 (Colon) | ~1-3 | [7] | |

| Analog 7b | MCF-7 (Breast) | ~5 | [7] |

| HCT-116 (Colon) | ~5 | [7] | |

| Analog 7d | MCF-7 (Breast) | ~5 | [7] |

| HCT-116 (Colon) | ~5 | [7] | |

| Analog 7f | MCF-7 (Breast) | ~5 | [7] |

| HCT-116 (Colon) | ~5 | [7] | |

| Analog 8e | Pim-1 Kinase | ≤ 0.28 | [8] |

| Pim-2 Kinase | ≤ 0.28 | [8] | |

| Pim-3 Kinase | ≤ 0.28 | [8] |

Tyrosine Kinase Inhibition

A significant mechanism contributing to the anticancer effects of these compounds is the inhibition of tyrosine kinases. Specific analogs have shown potent inhibitory activity against these enzymes.

| Compound ID | Target | IC₅₀ (nM) | % Inhibition | Reference |

| Analog 8 | Tyrosine Kinase | 311 | 86% | [7] |

| Analog 5g | Tyrosine Kinase | 352 | 89% | [7] |

Signaling Pathways

The anticancer activity of this compound analogs is underpinned by their ability to modulate critical signaling pathways involved in cell cycle regulation and apoptosis.

Apoptosis Induction Pathway

These compounds have been shown to induce apoptosis through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of executioner caspases.

Caption: Intrinsic apoptosis pathway induced by nicotinonitrile analogs.

Tyrosine Kinase Inhibition Pathway

By inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2, these compounds can block downstream signaling cascades that are vital for tumor growth, angiogenesis, and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the known and potential biological activities of a specific derivative, 2-Hydroxy-5-phenylnicotinonitrile, by examining data from structurally related analogs. The presented information aims to provide a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Nicotinonitrile Derivatives

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds. The inherent chemical reactivity of this scaffold, combined with the diverse functionalities that can be introduced at various positions, has led to the discovery of compounds with significant pharmacological properties. Research has demonstrated that nicotinonitrile derivatives possess a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects. The biological activity is often influenced by the nature and position of substituents on the pyridine ring.

Biological Activities of Structurally Related Nicotinonitrile Derivatives

Anticancer Activity

The anticancer potential of nicotinonitrile derivatives has been a significant area of investigation. The cytotoxic effects of various analogs have been evaluated against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Substituted Pyrazolopyridine | HeLa (Cervical Carcinoma) | IC50 | 4.26 ± 0.3 µg/mL | [1] |

| Substituted Pyridine | HeLa (Cervical Carcinoma) | IC50 | 15.32 ± 1.2 µg/mL | [1] |

| Substituted Pyrazolopyridine | HepG2 (Hepatocellular Carcinoma) | IC50 | 5.16 ± 0.4 µg/mL | [1] |

| Substituted Pyridine | HepG2 (Hepatocellular Carcinoma) | IC50 | 8.78 ± 0.7 µg/mL | [1] |

| 2-Hydroxy-5-nitronicotinonitrile | NCI-H1373 (Lung Adenocarcinoma) | Growth Inhibition | Significant | [2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Several nicotinonitrile derivatives have been shown to exhibit activity against various microbial strains. This suggests a potential application for this compound in the development of novel anti-infective agents.

Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Metric | Result | Reference |

| 1H-benzo[d]imidazol-nicotinonitrile | S. pyogenes, S. aureus, P. aeruginosa, E. coli, C. albicans, A. clavatus, A. niger | Antimicrobial Inhibition | Excellent | [3] |

| Naphthyl-2(1H)-pyridinone | Candida albicans, Aspergillus niger | Antifungal Activity | Active | [4] |

Antimicrobial activity is often determined by the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to evaluate the biological activity of novel chemical entities like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[1][5][6]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-48 hours.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 450-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of a substance that inhibits the formation of viral plaques in a cell culture.[7][8]

Protocol:

-

Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well plates.

-

Virus and Compound Incubation: The cells are infected with a known dilution of the virus in the presence of varying concentrations of the test compound.

-

Overlay: After an initial incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, leaving the viral plaques as clear zones.

-

Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated to determine the EC50 value.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved in evaluating the biological activity of a novel compound like this compound, the following diagrams have been generated using the DOT language.

Caption: A general workflow for the synthesis, biological screening, and lead optimization of a novel compound.

Caption: A plausible logical relationship for the mechanism of action of this compound.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the observed anticancer activities of related compounds suggest potential involvement in pathways that regulate cell proliferation, survival, and death. For instance, the induction of apoptosis is a common mechanism for anticancer agents.

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways, potential targets for anticancer compounds.

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the evidence from structurally related nicotinonitrile derivatives strongly suggests its potential as a pharmacologically active compound. The summarized data on anticancer and antimicrobial activities provide a compelling rationale for its further investigation.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis and thorough structural confirmation of this compound.

-

Broad Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines, bacterial strains, fungal pathogens, and viruses to identify its primary biological activities.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50, EC50, and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

The information presented in this technical guide serves as a valuable resource for initiating and guiding future research endeavors into the therapeutic potential of this compound.

References

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitronicotinonitrile | 31309-38-3 | Benchchem [benchchem.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

The Versatile Scaffold: A Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and Its Analogs as Chemical Intermediates

Introduction: The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the synthesis of complex molecules. This guide focuses on 2-Hydroxy-5-phenylnicotinonitrile, a specific derivative, and explores its role as a key chemical intermediate. Due to the specialized nature of this compound, detailed experimental data is often found in studies of its close structural analogs. Therefore, this document will also draw upon data from related hydroxyphenyl- and nitronicotinonitrile derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental characteristics of this compound and its relevant analogs are crucial for their application in synthesis. The presence of hydroxyl, phenyl, and cyano groups on the pyridine core imparts distinct reactivity and solubility profiles.[1]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 35982-93-5 | C₁₂H₈N₂O | 196.21[2] |

| 2-Hydroxy-4-phenylnicotinonitrile | 14045-37-5 | C₁₂H₈N₂O | 196.21[1] |

| 2-Hydroxy-5-nitronicotinonitrile | 31309-38-3 | C₆H₃N₃O₃ | 165.11[3] |

Synthesis Methodologies

The synthesis of substituted hydroxynicotinonitriles can be achieved through various routes, often tailored to the specific substitution pattern desired. Common strategies include multi-step pathways starting from chalcone precursors and one-pot cyclization reactions.[1]

General Synthesis Workflow

A prevalent method for synthesizing phenyl-substituted hydroxynicotinonitriles involves the reaction of chalcones with reagents containing an active methylene group, such as malononitrile or cyanoacetamide, under basic conditions.[1] This approach leverages a condensation and subsequent cyclization to form the core pyridine ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile via Nitration

This protocol describes the synthesis of 2-Hydroxy-5-nitronicotinonitrile by the direct nitration of 2-Hydroxynicotinonitrile, a common method for introducing a nitro group at the 5-position of the pyridine ring.[3]

-

Reagents: 2-Hydroxynicotinonitrile, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: a. Carefully prepare a nitrating mixture of concentrated nitric and sulfuric acids. b. Under controlled temperature conditions (to ensure regioselectivity), slowly add 2-Hydroxynicotinonitrile to the acid mixture.[3] c. Maintain the reaction at a specific temperature to facilitate the electrophilic aromatic substitution at the 5-position.[3] d. Upon completion, the reaction mixture is poured onto ice. e. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-Hydroxy-5-nitronicotinonitrile.[4]

-

Advancement: A one-pot method starting from 2-aminopyridine has been developed, offering improved yields and reduced chemical waste.[3]

Protocol 2: Ultrasound-Assisted Synthesis of a Disubstituted Nicotinonitrile Analog

Modern synthetic approaches utilize techniques like ultrasound irradiation to improve efficiency.

-

General Concept: An ultrasound-assisted protocol can achieve complete conversion within 10 to 25 minutes without the need for a catalyst.[1]

-

Procedure Outline: a. Combine the appropriate substituted acetophenone, benzaldehyde, and malononitrile in a suitable solvent.[1] b. Add a base to catalyze the reaction.[1] c. Subject the mixture to ultrasound irradiation for 10-25 minutes.[1] d. Monitor the reaction for completion (e.g., by TLC). e. Isolate the product through standard workup procedures, including hydrolysis to yield the final 2-hydroxy-nicotinonitrile derivative.[1]

Chemical Reactivity and Transformations

The multifunctionality of the 2-hydroxynicotinonitrile scaffold allows for a variety of chemical transformations, making it a valuable synthetic intermediate.[3] The reactivity is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano and (if present) nitro groups.[3]

Key Reactions of Analogs:

-

Oxidation of the Hydroxyl Group: The hydroxyl group at the 2-position can be oxidized to a carbonyl group using appropriate oxidizing agents, yielding a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[3]

-

Reduction of the Nitro Group: The nitro group at the 5-position is readily reduced to a primary amine (-NH2) using various reducing agents. This transformation yields 2-Hydroxy-5-aminonicotinonitrile, a key precursor for further derivatization.[3]

-

Reduction of the Nitrile Group: The cyano (nitrile) group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.[1]

-

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing functional groups.[1][3]

Applications in Drug Development and Biological Activity

Derivatives of the hydroxynicotinonitrile scaffold have been investigated for a wide range of biological activities, positioning them as valuable lead compounds in drug discovery.[1][4] Their ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules makes them suitable candidates for targeting enzymes and receptors.[3]

Reported Biological Activities of Analogs:

-

Antiviral, Anti-inflammatory, and Anticancer Properties: Research indicates that various derivatives exhibit potential in these therapeutic areas.[1]

-

Antioxidant Gene Expression: Some compounds have been shown to enhance the expression of antioxidant genes, offering protection against oxidative damage.[1]

-

Enzyme Inhibition: The scaffold is being investigated for its role in enzyme inhibition, a key mechanism for many therapeutic agents.[3]

-

Antibacterial and Antifungal Activity: Nicotinic acid derivatives, closely related to this scaffold, have shown significant activity against Gram-positive bacteria and various fungal strains.[4][5]

Role as a Scaffold in Medicinal Chemistry

The 2-hydroxynicotinonitrile core serves as a starting point for creating diverse libraries of compounds. By modifying the functional groups and adding different substituents, chemists can fine-tune the molecule's properties to optimize its interaction with a biological target.

Quantitative Biological Data of Related Structures

| Compound Type | Target Organism | Activity Metric | Result (µg/mL) |

| Acylhydrazone with 2-hydroxy-3,5-diiodophenyl group | Gram-positive bacteria | MIC | 7.81 - 15.62[5] |

| Acylhydrazone with 2-hydroxy-3,5-diiodophenyl group | Gram-positive bacteria | MBC | 7.81 - 31.25[5] |

| Acylhydrazone with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | MIC | 7.81[5] |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | MIC | 7.81[5] |

| Acylhydrazone with 5-nitrofuran substituent | S. aureus ATCC 43300 (MRSA) | MIC | 15.62[5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Hydroxy-5-phenylnicotinonitrile (CAS 35982-93-5). Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document consolidates expected spectroscopic characteristics based on analogous compounds and established principles of organic spectroscopy. Detailed experimental protocols for spectroscopic characterization and a proposed synthetic workflow are also presented.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and general principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H4 |

| ~7.6 | d | 1H | H6 |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~5.5 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 |

| ~145 | C6 |

| ~138 | C4 |

| ~135 | Phenyl-C (quaternary) |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~125 | C5 |

| ~117 | CN |

| ~115 | C3 |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2220 | Strong | C≡N stretch |

| ~1620 | Strong | C=C stretch (pyridine ring) |

| ~1580 | Medium | C=C stretch (phenyl ring) |

| ~1480 | Medium | C-C stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ |

| 168 | ~40 | [M-CO]⁺ |

| 167 | ~80 | [M-HCN]⁺ |

| 140 | ~30 | [M-CO-HCN]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Gewald Reaction

A plausible and efficient method for the synthesis of this compound is the Gewald reaction. This multi-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Materials:

-

Phenylacetaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in ethanol.

-

Morpholine (0.5 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Proposed Gewald reaction pathway for the synthesis.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet method on a suitable FT-IR spectrometer, with spectra recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for structural elucidation.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile from Chalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-5-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclocondensation reaction of a suitable chalcone precursor with malononitrile. This method offers a versatile and efficient route to this class of compounds. The protocols provided are derived from established methodologies for the synthesis of related cyanopyridine and pyridone derivatives.

Introduction

Nicotinonitrile and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, making them attractive targets in pharmaceutical research. The synthesis of these compounds from readily available starting materials is of significant interest. One of the most effective methods for constructing the polysubstituted pyridine ring is the reaction of α,β-unsaturated ketones (chalcones) with active methylene compounds like malononitrile. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the desired nicotinonitrile. The 2-hydroxy substituent is typically present as its more stable tautomeric form, 2-pyridone.

Reaction Scheme

The synthesis of this compound from a chalcone precursor and malononitrile can be depicted by the following general reaction scheme. The key steps involve the Michael addition of the malononitrile anion to the chalcone, followed by cyclization, and then tautomerization to the more stable 2-pyridone form.

Application Notes and Protocols: One-Pot Synthesis of 2-Hydroxy-5-phenylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-phenylnicotinonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their structural motif is present in various biologically active molecules, exhibiting a range of pharmacological activities. The traditional multi-step synthesis of these compounds can be time-consuming and often results in moderate yields.[1] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. This approach offers several advantages, including reduced reaction times, higher atom economy, and simplified purification procedures.[2][3]

This document provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, focusing on a four-component reaction strategy.

Principle and Mechanism

The one-pot synthesis of this compound derivatives is typically achieved through a four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), an active methylene nitrile (e.g., malononitrile), a ketone with an α-methyl group (e.g., acetophenone), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source. The reaction proceeds through a domino sequence of reactions, likely involving an initial Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization to yield the desired substituted pyridine core.

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of this compound derivatives.

Materials and Reagents

-

Benzaldehyde and substituted benzaldehydes

-

Malononitrile

-

Acetophenone and substituted acetophenones

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

General Procedure for One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (1.5-2.0 mmol).

-

Solvent Addition: Add a suitable solvent, such as ethanol (10-15 mL). In some cases, the reaction can be performed under solvent-free conditions.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 2 to 8 hours depending on the specific substrates.

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

-

If no precipitate forms, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the representative yields for the one-pot synthesis of various 2-hydroxy-5-aryl/substituted-phenylnicotinonitrile derivatives based on analogous multicomponent reactions.

| Entry | Ar-CHO (Aldehyde) | Ar'-COCH3 (Ketone) | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 2-Hydroxy-4-methyl-6-phenylnicotinonitrile | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2-hydroxy-6-phenylnicotinonitrile | 88 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Hydroxy-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 92 |

| 4 | Benzaldehyde | 4-Methylacetophenone | 2-Hydroxy-6-(4-methylphenyl)-4-phenylnicotinonitrile | 89 |

| 5 | Benzaldehyde | 4-Chloroacetophenone | 6-(4-Chlorophenyl)-2-hydroxy-4-phenylnicotinonitrile | 86 |

Note: Yields are based on reported data for analogous 4,6-diaryl-3-cyano-2-pyridone syntheses and may vary depending on the specific reaction conditions and substrates used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

References

- 1. Buy 2-Hydroxy-4-phenyl-nicotinonitrile | 14045-37-5 [smolecule.com]

- 2. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Synthesis of Phenylnicotinonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of phenylnicotinonitriles, a class of heterocyclic compounds with significant pharmacological interest. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenylnicotinonitriles, substituted 3-cyanopyridines bearing a phenyl group, are pivotal scaffolds in medicinal chemistry. These compounds and their derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The development of efficient and sustainable catalytic methods for their synthesis is therefore an area of active research. This document outlines several catalytic multi-component strategies for the synthesis of phenylnicotinonitriles, with a focus on 2-amino-4,6-diphenylnicotinonitrile and related structures.

Catalytic Methodologies

The one-pot, multi-component reaction (MCR) is a prominent strategy for the synthesis of polysubstituted pyridines, including phenylnicotinonitriles. This approach typically involves the condensation of an aldehyde, a ketone (or a compound with an active methylene group), malononitrile, and an ammonium source. The choice of catalyst is crucial for achieving high yields, short reaction times, and mild reaction conditions.

Key Catalytic Systems:

-

Heterogeneous Nanocatalysts: Nanoparticle-based catalysts offer advantages such as high surface area, easy separation, and recyclability. Systems like layered double hydroxides (LDH) functionalized with copper (LDH@TRMS@BDSA@Cu) and magnetic nanoparticles have been effectively employed.[3][4]

-

Metal-Organic Frameworks (MOFs): MOFs, with their porous structure and tunable active sites, have shown excellent catalytic activity. Zn(II) and Cd(II) based MOFs have been utilized for the synthesis of related 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions, a method applicable to phenylnicotinonitrile synthesis.[5]

-

Organocatalysts: Simple and environmentally benign organic molecules can also catalyze the formation of 2-amino-3-cyanopyridines.[6]

-

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate the reaction rate, often leading to higher yields in shorter times, and are compatible with various catalytic systems.[7][8]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-amino-4,6-diphenylnicotinonitrile and its derivatives using different catalytic methods.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

| Entry | Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |

| 1 | LDH@TRMS@BDSA@Cu | Solvent-free, 60 °C | 30-50 | 90-97 | [4] |

| 2 | Nano Fe3O4 | Solvent-free, 80 °C | 120 | 90 | [4] |

| 3 | Yb(PFO)3 (2.5 mol%) | EtOH, reflux | 240 | 90 | [4] |

| 4 | Na2CaP2O7 | Solvent-free, 80 °C | 15 | 95 | [9] |

| 5 | None (Microwave) | Solvent-free, MW | 7-9 | 72-86 | [7] |

Table 2: Substrate Scope for the Synthesis of 2-Amino-3-cyanopyridine Derivatives using LDH@TRMS@BDSA@Cu Catalyst [4]

| Entry | Ar-CHO | Ar'-COCH3 | Product | Time (min) | Yield (%) |

| 1 | C6H5 | C6H5 | 2-amino-4,6-diphenylnicotinonitrile | 30 | 97 |

| 2 | 4-Cl-C6H4 | C6H5 | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 35 | 95 |

| 3 | 4-MeO-C6H4 | C6H5 | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 40 | 92 |

| 4 | C6H5 | 4-Br-C6H4 | 2-amino-6-(4-bromophenyl)-4-phenylnicotinonitrile | 35 | 96 |

| 5 | 4-NO2-C6H4 | C6H5 | 2-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile | 50 | 90 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using LDH@TRMS@BDSA@Cu Nanocatalyst[4]

1. Catalyst Synthesis: (A detailed protocol for the synthesis of the LDH@TRMS@BDSA@Cu nanocatalyst can be found in the supporting information of the cited reference).

2. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile: a. In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), acetophenone (1 mmol, 0.120 g), malononitrile (1 mmol, 0.066 g), and ammonium acetate (2.5 mmol, 0.193 g). b. Add the LDH@TRMS@BDSA@Cu nanocatalyst (specify catalytic amount as per reference, e.g., 0.02 g). c. Heat the mixture at 60 °C under solvent-free conditions with stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion (typically 30-50 minutes), cool the reaction mixture to room temperature. f. Add ethanol (10 mL) and stir for 5 minutes. g. Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused. h. Evaporate the solvent from the filtrate under reduced pressure. i. Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives[7]

1. General Procedure: a. In a dry flask suitable for microwave synthesis, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). b. Place the flask in a microwave oven and connect it to a reflux condenser (without solvent). c. Irradiate the mixture for 7-9 minutes (power and temperature settings may need optimization depending on the microwave reactor). d. After irradiation, allow the mixture to cool to room temperature. e. Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL). f. Purify the crude product by recrystallization from 95% ethanol.

Mandatory Visualizations

Caption: General reaction scheme for the multi-component synthesis of phenylnicotinonitriles.

Caption: A typical experimental workflow for the catalytic synthesis of phenylnicotinonitriles.

Pharmacological Importance

Phenylnicotinonitrile derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.

-

Anticancer Activity: Certain fused nicotinonitrile derivatives have been synthesized and evaluated for their anticancer properties against cell lines such as NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS). Novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, derived from a nicotinonitrile scaffold, have shown potent anticancer activity, inducing apoptosis in colon cancer cells (HCT-116).[10] Some 2-phenylacrylonitrile derivatives, which share structural similarities, have demonstrated potent tubulin polymerization inhibitory activity with IC50 values in the nanomolar range.[11]

-

Antimicrobial Activity: 2-Amino-3-cyanopyridine derivatives have been investigated for their antibacterial and antifungal properties against microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The presence of specific substituents, such as bromine atoms and nitro groups, appears to enhance their biological activity.[2]

-

Other Activities: The broader class of nicotinonitriles has been associated with a range of other therapeutic potentials, including anti-inflammatory, analgesic, antipyretic, and cardiotonic effects.

The development of efficient catalytic syntheses for phenylnicotinonitriles is crucial for enabling further exploration of their structure-activity relationships and advancing promising lead compounds through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Green Synthesis of 2-Hydroxy-5-phenylnicotinonitrile: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Hydroxy-5-phenylnicotinonitrile, a valuable scaffold in medicinal chemistry, utilizing environmentally benign catalytic methods. The protocols focus on the application of magnetic nanocatalysts and ultrasound assistance to promote green chemistry principles, including solvent-free reactions, high atom economy, and catalyst recyclability.

Introduction

Nicotinonitrile derivatives are pivotal structural motifs in a plethora of biologically active compounds and pharmaceutical agents. The development of sustainable and efficient synthetic routes to these molecules is of paramount importance. This application note details green catalytic approaches for the synthesis of this compound, focusing on methodologies that reduce environmental impact while maintaining high product yields and purity. The featured methods employ heterogeneous magnetic catalysts for ease of separation and reuse, and ultrasound irradiation to enhance reaction rates and yields under mild conditions.

Green Catalytic Approaches

Two primary green catalytic strategies for the synthesis of nicotinonitrile derivatives are presented:

-

Magnetic Nanocatalyst-Assisted Synthesis: This approach utilizes magnetic nanoparticles functionalized with catalytic moieties. These catalysts are highly efficient, easily separable from the reaction mixture using an external magnet, and can be recycled multiple times, significantly reducing waste and cost.

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water or even solvent-free conditions. This technique provides an energy-efficient alternative to conventional heating.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different green catalysts in the synthesis of nicotinonitrile derivatives, providing a basis for selecting the optimal system for this compound synthesis.

| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Catalyst Reusability | Reference |

| Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free, 100 °C | 30-60 min | 50-73 | Up to 5 cycles | [1] |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110 °C | 40-60 min | 68-90 | High | [2] |

| Ultrasound-assisted (catalyst-free) | Water, 60 °C | 1-2 hours | 90-97 | N/A | [3] |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the aforementioned green catalytic methods.

Synthesis using Fe₃O₄@SiO₂@tosyl-carboxamide Magnetic Nanocatalyst

This protocol is adapted from the general procedure for the synthesis of nicotinonitrile derivatives using a magnetic H-bond catalyst.[1]

Starting Materials:

-

Phenylacetaldehyde

-

Malononitrile

-

Ammonium acetate

-

Fe₃O₄@SiO₂@tosyl-carboxamide catalyst

Procedure:

-

In a round-bottom flask, combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Add the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (10 mg).

-

Heat the mixture at 100 °C under solvent-free conditions with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

-

Add ethanol (10 mL) and separate the catalyst using an external magnet.

-

Wash the catalyst with ethanol and dry it for future use.

-

Evaporate the solvent from the product mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis using Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Nanomagnetic Metal-Organic Framework

This protocol is based on the synthesis of nicotinonitrile derivatives using a nanomagnetic metal-organic framework.[2]

Starting Materials:

-

Phenylacetaldehyde

-

Malononitrile

-

Ammonium acetate

-

Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst

Procedure:

-

Combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.

-

Add the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst (20 mg).

-

Heat the mixture to 110 °C under solvent-free conditions, with stirring, for 40-60 minutes.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and add ethanol (10 mL).

-

Use an external magnet to isolate the catalyst.

-

Wash the recovered catalyst with ethanol and dry for reuse.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Recrystallize the solid residue from an appropriate solvent to yield the final product.

Ultrasound-Assisted Synthesis

This protocol leverages the benefits of sonication for a rapid and efficient synthesis, adapted from general procedures for ultrasound-assisted synthesis of heterocyclic compounds.[3][4]

Starting Materials:

-

Phenylacetaldehyde

-

Malononitrile

-

Ammonium acetate

-

Water (as solvent)

Procedure:

-

In a suitable reaction vessel, suspend phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (10 mL).

-

Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.

-

Irradiate the mixture at 60 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water and dry under vacuum to obtain this compound.

Visualizations

General Reaction Pathway

The synthesis of this compound proceeds through a multi-component reaction, followed by cyclization and tautomerization.

Caption: General reaction pathway for the synthesis.

Experimental Workflow for Magnetic Catalyst Synthesis

The following diagram illustrates the typical workflow for the synthesis of this compound using a magnetic nanocatalyst.

Caption: Workflow for magnetic catalyst-based synthesis.

Conclusion

The presented protocols offer green and efficient alternatives to conventional methods for the synthesis of this compound. The use of recyclable magnetic nanocatalysts and ultrasound assistance aligns with the principles of sustainable chemistry, providing researchers and drug development professionals with practical and environmentally responsible synthetic strategies. These methods are characterized by high yields, short reaction times, and simplified work-up procedures, making them attractive for both laboratory-scale synthesis and potential industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: FT-IR Analysis of 2-Hydroxy-5-phenylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and material science. The document outlines the principles of FT-IR spectroscopy for the characterization of this molecule, a comprehensive experimental protocol using the Potassium Bromide (KBr) pellet method, and a summary of the expected vibrational frequencies. This guide is intended to assist researchers in obtaining and interpreting the FT-IR spectrum of this compound for structural elucidation and quality control purposes.

Introduction

This compound is a substituted pyridine derivative containing a hydroxyl group, a nitrile group, and a phenyl substituent. This unique combination of functional groups makes it an interesting candidate for the synthesis of novel bioactive molecules and functional materials. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the methodology for the qualitative analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule. By analyzing the absorption bands in the spectrum, it is possible to identify the various functional groups present in the compound.

Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H stretching (intermolecular H-bond) | Hydroxyl (-OH) | Broad, Medium |

| 3100 - 3000 | C-H stretching (aromatic) | Phenyl and Pyridine rings | Medium to Weak |

| 2240 - 2220 | C≡N stretching (conjugated) | Nitrile (-CN) | Sharp, Strong |

| 1620 - 1580 | C=C and C=N stretching | Pyridine ring | Medium to Strong |

| 1600 - 1450 | C=C stretching | Phenyl ring | Medium to Strong |

| 1400 - 1260 | O-H in-plane bending | Hydroxyl (-OH) | Medium |

| 1250 - 1000 | C-O stretching | Hydroxyl (-OH) | Medium to Strong |

| 900 - 675 | C-H out-of-plane bending (aromatic) | Phenyl and Pyridine rings | Strong |